3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H22N6O2S and its molecular weight is 422.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Compounds containing benzo[d]imidazole, triazoles, and thiophene have been widely explored for their potential in drug development. A study by Shevchuk et al. (2012) describes a convenient preparation of azolyl piperidines, which are structurally similar to the compound , showing the significance of such structures in medicinal chemistry for developing new therapeutic agents [N. V. Shevchuk et al., 2012].
Antimicrobial and Antifungal Applications
The synthesis and evaluation of antimicrobial activity of novel compounds, including those with benzo[d]imidazole and triazole moieties, highlight their potential in addressing bacterial and fungal infections. For instance, Vankadari et al. (2013) synthesized compounds with notable antibacterial and antifungal activities, suggesting that derivatives of the compound of interest might possess similar properties [S. Vankadari et al., 2013].
Properties
IUPAC Name |
3-[[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c28-19(13-26-14-22-16-4-1-2-5-17(16)26)25-9-7-15(8-10-25)12-18-23-24-21(29)27(18)20-6-3-11-30-20/h1-6,11,14-15H,7-10,12-13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPDFNJBCHBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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